4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine
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Overview
Description
4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a chloropyridine moiety
Preparation Methods
The synthesis of 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the piperidine derivative and the chloropyridine derivative. These intermediates are then coupled using appropriate reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
IUPAC Name |
(3-bromophenyl)-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-4-1-3-12(9-13)17(22)21-8-2-5-14(11-21)23-16-6-7-20-10-15(16)19/h1,3-4,6-7,9-10,14H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYCATBEHZJUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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